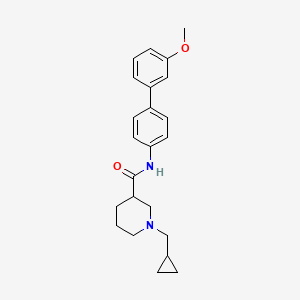![molecular formula C22H23N3O B6124417 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBZ belongs to the class of indazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide is primarily through its binding to VMAT2 and amyloid plaques. By binding to VMAT2, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of dopamine, leading to an increase in extracellular dopamine levels and improved motor function in Parkinson's disease. In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide binds to amyloid plaques, which allows for the development of imaging agents for the early diagnosis of the disease.
Biochemical and Physiological Effects:
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In Parkinson's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide increases extracellular dopamine levels, leading to improved motor function. In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide binds to amyloid plaques, which allows for the development of imaging agents for the early diagnosis of the disease. In diabetes, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of glucose by pancreatic beta cells, leading to increased insulin secretion and improved glucose tolerance.
実験室実験の利点と制限
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has several advantages for lab experiments, including its ability to selectively bind to VMAT2 and amyloid plaques, making it useful for the development of imaging agents for Parkinson's and Alzheimer's disease, respectively. However, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for the study of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide. One direction is the development of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide-based imaging agents for the early diagnosis of Parkinson's and Alzheimer's disease. Another direction is the investigation of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide's potential therapeutic applications in other diseases, such as diabetes. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide and its potential toxicity.
合成法
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with benzoyl chloride. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. In Parkinson's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to selectively bind to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for the uptake and storage of dopamine. By binding to VMAT2, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of dopamine, leading to an increase in extracellular dopamine levels and improved motor function in animal models of Parkinson's disease.
In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to bind to amyloid plaques in the brain, which are a hallmark of the disease. This binding has been used to develop imaging agents for the early diagnosis of Alzheimer's disease. In addition, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has also been studied for its potential use in the treatment of diabetes. It has been shown to inhibit the uptake of glucose by pancreatic beta cells, leading to increased insulin secretion and improved glucose tolerance in animal models of diabetes.
特性
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-11-16(2)13-18(12-15)25-21-10-6-9-20(19(21)14-23-25)24-22(26)17-7-4-3-5-8-17/h3-5,7-8,11-14,20H,6,9-10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNXZKKGSGFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)
![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B6124384.png)

![7-(2,2-dimethylpropyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6124408.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)